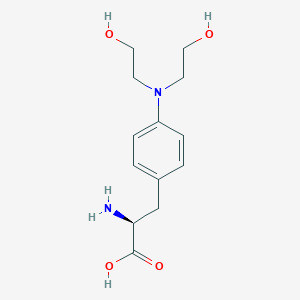

4-Bis(2-hydroxyethyl)amino-L-phenylalanine

概要

説明

ジヒドロキシメルファランは、分子式がC13H20N2O4の化学化合物です。 これは、多発性骨髄腫や卵巣癌の治療に使用されるよく知られている化学療法薬であるメルファランの不活性分解産物です 。 ジヒドロキシメルファランは、細胞培養培地やヒト血漿など、水溶液中でメルファランがモノヒドロキシメルファランを介して加水分解されることによって生成されます .

準備方法

合成経路と反応条件

ジヒドロキシメルファランの合成には、通常、メルファランの加水分解が関与します。 メルファランは水溶液中で加水分解されてモノヒドロキシメルファランを生成し、さらに加水分解されてジヒドロキシメルファランを生成します 。 このプロセスの反応条件には、加水分解反応を促進するために、水と適切なpH範囲が存在することが含まれます。

工業的生産方法

ジヒドロキシメルファランは、不活性な分解産物であるため、工業的に生産されることはほとんどありません。 ジヒドロキシメルファランの由来となるメルファランの合成には、グリシンのアミノ基の保護、エステル化、触媒的接触水素化、ビスヒドロキシエチル化、塩素化、加水分解など、いくつかのステップが含まれます .

化学反応の分析

反応の種類

ジヒドロキシメルファランは、主に加水分解反応を起こします。 これは、メルファランとモノヒドロキシメルファランの加水分解によって生成されます .

一般的な試薬と条件

ジヒドロキシメルファランを生成する加水分解反応には、通常、溶媒として水と、反応を促進するための適切なpH範囲が必要です。 反応条件を維持するために必要なもの以外に、特定の試薬は必要ありません。

生成される主要な生成物

メルファランの加水分解から生成される主な生成物はジヒドロキシメルファランであり、モノヒドロキシメルファランは中間体です .

科学研究の応用

ジヒドロキシメルファランは、主にメルファランの分解産物として研究されています。 その形成と安定性は、生物系におけるメルファランの薬物動態と薬力学を理解する上で重要です 。 ジヒドロキシメルファランの研究は、メルファランの治療効果を高め、副作用を軽減するために、より良い製剤と送達方法を開発するのに役立ちます .

科学的研究の応用

Pharmaceutical Applications

Chemotherapeutic Agent:

HEAA is structurally related to melphalan, a well-known chemotherapeutic agent used in the treatment of multiple myeloma and ovarian cancer. Melphalan acts as an alkylating agent that interferes with DNA replication by forming covalent bonds with DNA bases, leading to cell death in rapidly dividing cancer cells. HEAA's derivatives may exhibit similar properties, making them candidates for further research in oncology .

Potential Anti-Diabetic Properties:

Research has indicated that compounds related to HEAA may possess anti-diabetic effects. Studies on substituted benzodioxoles have shown that they can lower blood glucose levels and reduce weight gain in diabetic and obese animal models. Although HEAA itself has not been directly tested for these properties, its structural analogs suggest a potential for similar effects .

Organic Synthesis

Building Block for Peptide Synthesis:

HEAA serves as a versatile building block in organic synthesis, particularly in peptide chemistry. Its structure allows for the introduction of functional groups that can be modified to create various peptide derivatives. The N-Boc derivative of HEAA is particularly useful in synthesizing more complex peptides due to its stability and ease of manipulation .

Synthesis Methodology:

The synthesis of HEAA involves several steps, including the protection of amino groups and subsequent reactions to achieve the desired hydroxylation. The methodologies are crucial for optimizing yields and purity in the production of HEAA and its derivatives .

Biochemical Research

Ligand Interaction Studies:

HEAA has been used in studies investigating the interactions between ligands and enzymes such as phenylalanine 4-monooxygenase. These studies help elucidate the biochemical pathways involving phenylalanine metabolism and its implications in metabolic disorders .

Case Studies

作用機序

不活性な分解産物として、ジヒドロキシメルファランは直接的な作用機序を持ちません。 その形成と分解経路を理解することは、メルファランの作用機序の文脈において重要です。 メルファランは、DNAをアルキル化することによって効果を発揮し、架橋とDNA合成および転写の阻害をもたらします 。 メルファランからジヒドロキシメルファランへの加水分解は、薬物が不活性化され、体からクリアされる経路を表しています .

類似の化合物との比較

類似の化合物

メルファラン: ジヒドロキシメルファランの由来となる母体化合物。

モノヒドロキシメルファラン: メルファランからジヒドロキシメルファランへの加水分解の中間体.

メルファランフルフェナミド: 送達と効力を向上させるために設計されたメルファランの誘導体.

独自性

ジヒドロキシメルファランは、不活性な分解産物であり、メルファランの安定性と分解経路に関する洞察を提供するという点でユニークです。 その研究は、メルファランの薬理学的プロファイルを改善し、より良い治療戦略を開発するために不可欠です .

類似化合物との比較

Similar Compounds

Melphalan: The parent compound from which Dihydroxy Melphalan is derived.

Monohydroxy Melphalan: An intermediate in the hydrolysis of Melphalan to Dihydroxy Melphalan.

Melphalan Flufenamide: A derivative of Melphalan designed to improve its delivery and efficacy.

Uniqueness

Dihydroxy Melphalan is unique in that it is an inactive degradation product, providing insights into the stability and degradation pathways of Melphalan. Its study is essential for improving the pharmacological profile of Melphalan and developing better therapeutic strategies .

生物活性

4-Bis(2-hydroxyethyl)amino-L-phenylalanine is an organic compound derived from phenylalanine, notable for its unique hydroxyethyl groups that enhance its chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications, particularly in cancer treatment.

This compound is synthesized through the hydroxyethylation of 4-aminophenylalanine. The reaction selectively targets the aromatic amino group, yielding a compound with distinct properties compared to its analogs like melphalan, which features bis(2-chloroethyl)amino groups instead. The synthesis typically involves:

- Reagents : Hydroxyethylation agents and catalysts.

- Conditions : Controlled temperature and pH to ensure regioselectivity.

- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : Its structure allows it to bind to cellular receptors, influencing signal transduction pathways.

The bis(2-hydroxyethyl)amino group is crucial for enhancing binding affinity and specificity towards these targets.

Biological Activity

Research highlights several key aspects of the biological activity of this compound:

- Antitumor Potential : Due to its structural similarity to melphalan, it has been investigated for its efficacy against various cancer cell lines. Preliminary studies suggest it may exhibit cytotoxic effects comparable to established antitumor agents .

- Microbial Activity : Some derivatives of phenylalanine compounds have shown activity against Mycobacterium species, indicating potential applications in treating infections caused by resistant strains .

- Cellular Studies : In vitro studies have demonstrated that this compound can modulate cellular responses without significant cytotoxicity at therapeutic concentrations .

Case Studies

A few notable studies have explored the biological activity of this compound:

-

Study on Antitumor Activity :

- Objective: Evaluate the cytotoxic effects on cancer cell lines.

- Findings: The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to those of melphalan in certain cancer types.

- Study on Microbial Inhibition :

Comparative Analysis

The following table compares the biological activities of this compound with similar compounds:

| Compound | Antitumor Activity | Antimicrobial Activity | Cytotoxicity (Mammalian Cells) |

|---|---|---|---|

| 4-Bis(2-hydroxyethyl)amino-L-Phe | Moderate | Significant | Low |

| Melphalan | High | Moderate | Moderate |

| Dihydroxymelphalan | High | Low | Low |

特性

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。